2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol
Description
Overview of Amino Alcohol and Amino Ether Scaffolds in Organic Chemistry
Amino alcohols and amino ethers are foundational scaffolds in organic chemistry, recognized for their utility as building blocks in the synthesis of more complex molecules. nih.govresearchgate.net The presence of both an amino group and a hydroxyl or ether functionality imparts a dual reactivity that is highly valued in synthetic strategies. nih.gov These functional groups can be selectively protected or reacted, allowing for the construction of intricate molecular architectures. nih.gov Amino alcohol moieties are integral to a wide array of biologically active compounds and are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net
Amino ether scaffolds, a subset of this class, incorporate an ether linkage, which can enhance the lipophilicity and metabolic stability of a molecule. This structural feature is often exploited in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The strategic placement of amino and ether functionalities allows for precise control over a molecule's polarity, solubility, and ability to participate in hydrogen bonding, making these scaffolds highly versatile in the design of new materials and therapeutic agents.
Significance of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol within Bifunctional Chemical Structures
The compound this compound is a quintessential example of a bifunctional chemical structure. Its molecular framework consists of a hydrophilic amino alcohol portion and a more lipophilic heptyl group. This amphiphilic nature suggests its potential utility as a surfactant or emulsifying agent. The secondary amine provides a site for further functionalization, while the primary alcohol can be oxidized or esterified to introduce additional chemical diversity.
The specific arrangement of the ether and amino groups in this compound creates a flexible yet defined scaffold. This structure is of interest in the field of supramolecular chemistry, where it could potentially act as a ligand for metal ions or as a building block for self-assembling systems. In medicinal chemistry, such bifunctional scaffolds are increasingly sought after for their ability to interact with multiple biological targets or to combine pharmacophoric elements with desirable physicochemical properties. wuxibiology.comnih.gov
Current Research Gaps and the Academic Importance of Investigating this compound
Despite the clear potential of amino ether alcohols, a thorough review of the scientific literature reveals a significant research gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, and potential applications. This lack of information presents a compelling opportunity for academic investigation.
The academic importance of studying this compound lies in its potential to expand the toolbox of available bifunctional building blocks. A systematic investigation into its synthesis would likely yield novel and efficient methodologies for the preparation of related amino ether alcohols. Furthermore, a comprehensive characterization of its physical and chemical properties would provide valuable data for computational modeling and structure-activity relationship studies. The exploration of its utility in areas such as catalysis, materials science, and medicinal chemistry could lead to the discovery of new and valuable applications.
Research Objectives and Scope of Investigation for this compound
To address the existing knowledge gap, a focused research program on this compound is warranted. The primary objectives of such an investigation would be to:
Develop and optimize a robust and scalable synthetic route to this compound.
Conduct a thorough spectroscopic and physicochemical characterization of the compound.
Explore its potential as a ligand in coordination chemistry and as a catalyst in organic transformations.
Evaluate its properties as a surfactant and its potential for self-assembly.
Investigate its utility as a scaffold in the design of novel bioactive molecules.
The scope of this investigation would initially focus on the fundamental chemistry of the molecule, with subsequent studies expanding into more applied areas based on the initial findings. This systematic approach will ensure a comprehensive understanding of this compound and its potential contributions to the field of chemistry.
Compound Properties and Data
| Property | Value |
| Molecular Formula | C₁₁H₂₅NO₂ |
| Molecular Weight | 203.32 g/mol |
| CAS Number | 1042523-06-7 |
Note: The data in this table is based on the chemical structure and has been obtained from chemical property prediction software. It has not been experimentally verified.
Synthetic Considerations
The synthesis of this compound would likely involve the reaction of 2-(2-aminoethoxy)ethan-1-ol with 2-heptanone (B89624) via reductive amination, or the nucleophilic substitution of a suitable leaving group on a heptane (B126788) derivative by 2-(2-aminoethoxy)ethan-1-ol. The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H25NO2 |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2-(heptan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-3-4-5-6-11(2)12-7-9-14-10-8-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
SRVCFJRKECRCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCOCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Design for 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Retrosynthetic Analysis of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the amino ether backbone.
Two primary disconnection strategies can be envisioned:
Disconnection of the C-N bond: This is a common and effective strategy for amines. amazonaws.com This approach leads to two potential sets of synthons:
Path A: A positively charged heptan-2-yl equivalent and a 2-(2-aminoethoxy)ethan-1-ol synthon. The synthetic equivalents for these would be heptan-2-one (for reductive amination) or a 2-haloheptane (for alkylation) and 2-(2-aminoethoxy)ethanol (B1664899).
Path B: A negatively charged heptan-2-ylamino synthon and a 2-(2-hydroxyethoxy)ethyl synthon with a leaving group. The corresponding synthetic equivalents would be heptan-2-amine and a suitable derivative of 2-(2-hydroxyethoxy)ethanol, such as 2-(2-chloroethoxy)ethanol.
Disconnection of the ether C-O bond: This approach is also viable and leads to different sets of precursors.
Path C: Disconnecting the ether linkage suggests a reaction between a 2-[(heptan-2-yl)amino]ethanol synthon and a 2-hydroxyethyl synthon. The practical reagents would be 2-[(heptan-2-yl)amino]ethanol and ethylene (B1197577) oxide or 2-chloroethanol.
These retrosynthetic pathways form the basis for the design of the synthetic routes discussed in the following sections.
Established and Proposed Synthetic Pathways
Based on the retrosynthetic analysis, several established and proposed synthetic pathways can be considered for the synthesis of this compound.
Reductive Amination:
Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds and is a preferred route for synthesizing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org
For the synthesis of the target molecule, a plausible route involves the reductive amination of 2-(2-aminoethoxy)ethanol with heptan-2-one. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. masterorganicchemistry.comorganic-chemistry.org
Table 1: Proposed Reductive Amination for this compound
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| 2-(2-aminoethoxy)ethanol | Heptan-2-one | Sodium triacetoxyborohydride | This compound |
This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. chemicalbook.com
N-Alkylation:
Direct N-alkylation of an amine with an alkyl halide is another fundamental approach to forming C-N bonds. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 2-(2-aminoethoxy)ethanol with a 2-haloheptane (e.g., 2-bromoheptane (B1584549) or 2-iodoheptane). However, a significant drawback of direct alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation. researchgate.net
Alternatively, a "borrowing hydrogen" or "hydrogen autotransfer" strategy can be employed for the N-alkylation of amines with alcohols. nih.gov This method uses a catalyst to temporarily dehydrogenate the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov A proposed pathway could involve the reaction of heptan-2-ol with 2-(2-aminoethoxy)ethanol in the presence of a suitable metal catalyst.
The ring-opening of epoxides with amines is a highly efficient and atom-economical method for the synthesis of β-amino alcohols, which are valuable intermediates in organic synthesis. mdpi.comgrowingscience.com This reaction can be catalyzed by various agents, including Lewis acids, metal-organic frameworks, and certain enzymes. mdpi.com
A strategic approach to this compound could involve the initial synthesis of 2-[(heptan-2-yl)amino]ethanol. This intermediate can be prepared by the ring-opening of ethylene oxide with heptan-2-amine. Subsequently, the resulting amino alcohol can be reacted with ethylene oxide in a second ring-opening reaction to introduce the ethoxyethanol moiety.
Table 2: Proposed Synthesis via Sequential Epoxide Ring-Opening
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | Heptan-2-amine | Ethylene oxide | 2-[(Heptan-2-yl)amino]ethanol |
| 2 | 2-[(Heptan-2-yl)amino]ethanol | Ethylene oxide | This compound |
The regioselectivity of the epoxide ring-opening is a critical factor, especially with substituted epoxides. growingscience.com In the case of ethylene oxide, a symmetrical epoxide, this is not a concern. The reactions are typically carried out under controlled temperature and pressure conditions.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govscielo.org.mx While a specific MCR for the direct synthesis of this compound is not readily apparent from existing literature, the principles of MCRs can inspire one-pot strategies.
A potential one-pot synthesis could be designed to combine elements of the previously discussed pathways. For example, a process could be envisioned where heptan-2-one, 2-(2-aminoethoxy)ethanol, and a reducing agent are combined in a single reaction vessel to achieve the target molecule via reductive amination. This approach simplifies the synthetic procedure by eliminating the need to isolate intermediates.
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters to consider for the synthesis of this compound include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For reductive amination, solvents like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net
Temperature: Reaction temperatures need to be carefully controlled. While higher temperatures can increase reaction rates, they may also lead to undesirable side products.
Catalyst: In reactions such as "borrowing hydrogen" alkylation or certain ring-opening reactions, the choice of catalyst is paramount for achieving high efficiency and selectivity.
Stoichiometry of Reactants: The molar ratio of the reactants should be optimized to favor the desired reaction and minimize the formation of byproducts, particularly in N-alkylation reactions to avoid over-alkylation. researchgate.net
pH: For reductive amination, the pH of the reaction medium can affect the rate of imine formation.
Systematic screening of these parameters using techniques such as Design of Experiments (DoE) can lead to the identification of the optimal reaction conditions for the synthesis of this compound.
Stereoselective Synthesis of this compound and its Chiral Analogues
The heptan-2-yl group in the target molecule contains a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-2-{2-[(heptan-2-yl)amino]ethoxy}ethan-1-ol. The synthesis of a single enantiomer, or an enantiomerically enriched product, requires a stereoselective approach.
Several strategies can be employed for the stereoselective synthesis:
Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, using enantiomerically pure (R)- or (S)-heptan-2-amine or (R)- or (S)-heptan-2-ol in the synthetic routes described above would lead to the corresponding enantiomer of the final product.
Asymmetric Catalysis: Asymmetric catalysts can be used to induce stereoselectivity in the C-N bond-forming step. For example, asymmetric reductive amination using a chiral catalyst and a suitable reducing agent can be employed to convert heptan-2-one and 2-(2-aminoethoxy)ethanol into a specific enantiomer of the target molecule.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction, after which it is removed.
Recent advances in stereoselective synthesis, such as electrocatalytic methods, offer novel and efficient ways to access enantiopure amino alcohols and could potentially be adapted for the synthesis of chiral analogues of this compound. nih.gov
Enantioselective Catalysis in Amino Alcohol Synthesis
The presence of a stereocenter at the second position of the heptyl group and another at the carbon atom bonded to the hydroxyl group in this compound requires a synthetic strategy that can control the absolute configuration of these centers. Enantioselective catalysis offers a powerful tool for establishing these chiral centers with high fidelity.
One of the most direct and efficient methods for the enantioselective synthesis of β-amino alcohols is the asymmetric aminohydroxylation of alkenes. This reaction, pioneered by Sharpless, allows for the direct installation of both the amino and hydroxyl functionalities across a double bond in a stereocontrolled manner. For a precursor to this compound, an appropriate alkene substrate could be subjected to asymmetric aminohydroxylation using a chiral osmium catalyst in the presence of a nitrogen source. The specific enantiomer of the catalyst used would determine the absolute stereochemistry of the resulting amino alcohol.
Another powerful technique is the asymmetric reduction of a corresponding α-amino ketone precursor. Catalytic asymmetric transfer hydrogenation, often employing ruthenium or rhodium catalysts with chiral ligands, can effectively reduce the ketone to the desired alcohol with high enantioselectivity. organic-chemistry.org The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.
Copper-catalyzed enantioselective aminoallylation of ketones represents another viable route. nih.gov This method allows for the formation of a new carbon-carbon bond while simultaneously setting the stereochemistry of the resulting amino alcohol. nih.gov For the synthesis of this compound, a related strategy involving the enantioselective addition of a nucleophile to an appropriate electrophile, catalyzed by a chiral copper complex, could be envisioned.
| Catalytic System | Transformation | Key Features | Reported Enantiomeric Excess (ee) for Analogous Systems |
|---|---|---|---|
| Osmium / Chiral Ligand (e.g., DHQ2-PHAL) | Asymmetric Aminohydroxylation | Direct conversion of alkenes to amino alcohols. | Often >95% ee |
| Ru or Rh / Chiral Diamine or Phosphine Ligand | Asymmetric Transfer Hydrogenation | Reduction of α-amino ketones to chiral β-amino alcohols. | Up to >99% ee organic-chemistry.org |
| Copper / Chiral Ligand (e.g., BOX, SEGPHOS) | Enantioselective Addition Reactions | Versatile for C-C and C-N bond formation with stereocontrol. nih.gov | Can achieve high levels of enantioselectivity. nih.gov |
Diastereoselective Control in Functional Group Introduction
Given that this compound possesses two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The diastereomeric outcome of a reaction can be influenced by either the inherent chirality of the substrate (substrate control) or by the chirality of a reagent or catalyst (reagent control). diva-portal.org
A common strategy for achieving diastereoselective synthesis of vicinal amino alcohols is through the nucleophilic addition to a chiral α-amino aldehyde. In the context of synthesizing this compound, if the chiral (heptan-2-yl)amine moiety is introduced first, the resulting chiral center can direct the stereochemical outcome of a subsequent addition of a two-carbon unit to form the ethan-1-ol portion. The inherent stereochemistry of the chiral amine can favor the formation of one diastereomer over the other.
Alternatively, the diastereoselective reduction of a β-amino ketone can be employed. ru.nlrsc.org The stereocenter in the heptyl group of a precursor ketone can influence the facial selectivity of the hydride attack on the carbonyl group, leading to a preferential formation of one diastereomer of the final amino alcohol. ru.nlrsc.org The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio.
Furthermore, cycloaddition reactions, such as a Rh(II)-catalyzed 1,3-dipolar cycloaddition between a carbonyl ylide and an aldimine, can produce α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org While a multi-step process, this approach offers a high degree of control over the relative stereochemistry of the newly formed stereocenters.
| Method | Key Principle | Typical Diastereomeric Ratio (dr) for Similar Substrates |
|---|---|---|
| Nucleophilic Addition to Chiral α-Amino Aldehydes | Substrate control, where the existing stereocenter directs the approach of the nucleophile. | Can range from moderate to excellent, depending on the substrate and nucleophile. |
| Diastereoselective Reduction of β-Amino Ketones | Substrate-controlled reduction where the chiral center influences the hydride delivery. ru.nlrsc.org | Often good to excellent (e.g., >90:10 dr). ru.nlrsc.org |
| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Reagent-controlled reaction leading to highly functionalized amino alcohol precursors. diva-portal.org | Can achieve excellent diastereoselectivity. diva-portal.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the synthesis of this compound, several aspects of green chemistry can be incorporated to enhance the sustainability of the process.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous and polluting. Green chemistry encourages the use of more benign alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of amino alcohols, certain reactions, such as the ring-opening of epoxides with amines, can be performed in water, sometimes with the aid of a catalyst. The visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones has been successfully carried out in water at room temperature to produce 1,2-amino alcohols.
Solvent-free reaction conditions represent another significant advancement in green chemistry. "Grindstone chemistry," which involves the grinding of solid reactants together, can facilitate reactions without the need for a solvent. This one-pot, three-component reaction of a naphthol, an aldehyde, and an amine has been shown to produce aminoalkyl naphthols in excellent yields and with operational simplicity. A similar solvent-free approach could potentially be developed for the synthesis of this compound.
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts is a cornerstone of green chemistry. This involves the use of earth-abundant metals, catalysts derived from renewable resources, and catalytic systems that operate under mild conditions.
The use of catalysts based on earth-abundant and less toxic metals, such as nickel, is a more sustainable alternative to precious metal catalysts like palladium or platinum. Nickel-catalyzed N-alkylation of diols with amines has been shown to be an efficient method for the synthesis of β-amino alcohols, with water as the only byproduct, making the process highly atom-economical.
Biomass-derived catalysts offer a renewable and often biodegradable option. For instance, a catalyst derived from fruit waste has been successfully used for the synthesis of β-amino alcohols via the ring-opening of epoxides. This approach not only utilizes waste material but also can operate under mild conditions without the need for high temperature or pressure.
Elucidation of Molecular Structure and Conformational Dynamics of 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Advanced Spectroscopic Methodologies for Structural Assignment
Spectroscopic methods are indispensable for confirming the molecular structure and probing the local chemical environments of the constituent atoms.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.
Heptan-2-yl Group: The protons of the heptyl group would appear in the upfield region, typically between 0.8 and 1.5 ppm. The methine proton (CH) directly attached to the nitrogen atom would be shifted downfield (expected around 2.7-3.0 ppm) and would appear as a complex multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group (CH₃) of the pentyl chain would likely be a triplet around 0.9 ppm, while the methyl group at the chiral center would be a doublet.
Ethoxyethan-1-ol Moiety: The methylene protons adjacent to the oxygen and nitrogen atoms (-OCH₂CH₂N- and -OCH₂CH₂OH) would resonate in the range of 2.7 to 3.8 ppm. These would likely present as complex, overlapping multiplets due to mutual spin-spin coupling.
Hydroxyl and Amine Protons: The chemical shifts of the O-H and N-H protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The O-H proton might appear as a broad singlet, while the secondary amine N-H proton would also be a singlet or a broad peak. libretexts.org
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH(NH)-CH₃ | ~1.1 - 1.3 | Doublet (d) |
| -CH(NH)- | ~2.7 - 3.0 | Multiplet (m) |
| -NH-CH₂- | ~2.8 - 3.1 | Multiplet (m) |
| -O-CH₂-CH₂-NH- | ~3.5 - 3.7 | Multiplet (m) |
| -O-CH₂-CH₂-OH | ~3.6 - 3.8 | Multiplet (m) |
| -CH₂-OH | ~3.7 - 3.9 | Multiplet (m) |
| Heptyl -CH₂- chain | ~1.2 - 1.5 | Multiplet (m) |
| Heptyl terminal -CH₃ | ~0.9 | Triplet (t) |
| N-H | Variable (broad) | Singlet (s) |
| O-H | Variable (broad) | Singlet (s) |
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments.
Heptan-2-yl Group: The seven carbon signals for this group would appear in the upfield region (10-60 ppm). The carbon atom bonded to the nitrogen (C2) would be the most downfield of this group, expected in the 50-60 ppm range.
Ethoxyethan-1-ol Moiety: The four carbons of this backbone would resonate in the 60-75 ppm region due to the deshielding effect of the adjacent oxygen atoms. The carbon bearing the hydroxyl group (-CH₂OH) would likely be the most downfield of this set.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Heptyl terminal -CH₃ | ~14 |
| -CH(NH)-CH₃ | ~20 - 23 |
| Heptyl -CH₂- chain | ~22 - 35 |
| -NH-CH₂- | ~48 - 52 |
| -CH(NH)- | ~55 - 60 |
| -CH₂-OH | ~60 - 65 |
| -O-CH₂- | ~68 - 72 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. spectroscopyonline.com
O-H and N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹ due to O-H stretching, with the broadening caused by hydrogen bonding. A sharper, less intense N-H stretching vibration for the secondary amine should appear in a similar region, around 3300-3350 cm⁻¹. libretexts.org
C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl and ethoxy chains.
C-O Stretching: Strong, characteristic C-O stretching bands for the primary alcohol and the ether linkages are expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
Other Vibrations: N-H bending vibrations are anticipated around 1600 cm⁻¹, while C-N stretching would appear in the 1000-1250 cm⁻¹ range. libretexts.org
Raman spectroscopy would provide complementary data, particularly for the non-polar C-C bond vibrations of the alkyl backbone, which are often weak in the IR spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| N-H stretch | 3300 - 3350 | Medium, Sharp |
| C-H stretch (alkyl) | 2850 - 3000 | Strong |
| N-H bend | ~1600 | Medium |
| C-O stretch (alcohol, ether) | 1050 - 1150 | Strong |
| C-N stretch | 1000 - 1250 | Medium-Weak |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (C₁₁H₂₅NO₂), the nominal molecular weight is 203 g/mol . As it contains a single nitrogen atom, the molecular ion peak (M⁺) is expected at an odd m/z value of 203.
Common fragmentation pathways for amino alcohols and ethers would be expected: libretexts.orgchemguide.co.uk
Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of a pentyl radical (C₅H₁₁) from the heptyl group, resulting in a significant fragment ion.
Cleavage at the Ether Linkage: Scission of the C-O bonds in the ethoxy-ethanol chain would produce a series of characteristic fragment ions.
Loss of Water: Dehydration involving the primary alcohol is a common fragmentation pathway, leading to a peak at M-18 (m/z 185).
Predicted Major Mass Fragments
| m/z Value | Possible Fragment Identity |
|---|---|
| 203 | [M]⁺ (Molecular Ion) |
| 188 | [M - CH₃]⁺ |
| 185 | [M - H₂O]⁺ |
| 132 | [M - C₅H₁₁]⁺ (α-cleavage) |
| 102 | [CH₃CH=NHCH₂CH₂OH]⁺ |
| 88 | [HNCH₂CH₂OCH₂CH₂OH]⁺ |
| 45 | [CH₂CH₂OH]⁺ |
Solid-State Structural Analysis via X-ray Crystallography (if suitable crystalline forms are obtained)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org Currently, no crystal structure for this compound has been reported.
If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide precise data on:
Bond Lengths and Angles: Accurate measurement of all covalent bond lengths and angles within the molecule.
Conformation: The exact solid-state conformation, defined by the torsional angles of the flexible alkyl and ethoxy chains.
Stereochemistry: Unambiguous confirmation of the relative and absolute stereochemistry at the chiral center (C2 of the heptyl group), assuming a chiral resolution was performed or spontaneous resolution occurs upon crystallization.
Intermolecular Interactions: A detailed map of the hydrogen bonding network in the crystal lattice. This would reveal how the hydroxyl and amino groups of one molecule interact with those of neighboring molecules, which is crucial for understanding its solid-state properties.
Conformational Analysis and Intermolecular Interactions
The flexibility of the acyclic structure allows this compound to adopt numerous conformations in the gas phase and in solution. libretexts.org
Alkyl and Ether Chains: The heptyl and ethoxy chains will exhibit typical torsional isomerism, preferring staggered (anti or gauche) conformations to minimize steric strain.
Intramolecular Hydrogen Bonding: The most significant factor governing the conformational preference is likely the formation of intramolecular hydrogen bonds. nih.gov The hydroxyl proton can act as a hydrogen bond donor to the lone pair of the nitrogen atom or one of the ether oxygen atoms. Similarly, the amine proton can donate to the hydroxyl oxygen or an ether oxygen. These interactions would lead to the formation of stable, cyclic-like conformations. The stability of these conformers depends on the resulting ring size (five, six, or seven-membered rings are possible) and the associated strain. Such intramolecular bonding would significantly lower the potential energy of specific conformers, making them more populated at equilibrium, especially in non-polar solvents or the gas phase. rsc.org In polar, protic solvents, this intramolecular hydrogen bonding would compete with stronger intermolecular hydrogen bonding to solvent molecules.
Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific scientific literature available in the public domain for the chemical compound "this compound".
Detailed experimental or computational studies focusing on the elucidation of its molecular structure, conformational dynamics, intramolecular hydrogen bonding, chelation effects, or solvent effects on its conformational preferences have not been published.
Due to the absence of research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the specific requirements of the provided outline. Creating content for the requested sections would necessitate speculation or the fabrication of data, which would violate the principles of scientific accuracy. Therefore, the request to generate an article on this specific compound cannot be fulfilled.
Chemical Reactivity and Derivatization Strategies for 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Reaction Mechanisms Involving the Amino and Hydroxyl Functional Groups
The presence of both a secondary amine and a primary hydroxyl group within the same molecule provides two distinct sites for chemical reactions. These groups can react independently or, in some cases, influence each other's reactivity.
Nucleophilic and Electrophilic Reactivity of the Amine Functionality
The defining characteristic of the secondary amine in 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol is the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a Brønsted-Lowry base and a potent nucleophile. libretexts.org
As a base, the amine readily reacts with acids to form an ammonium (B1175870) salt. As a nucleophile, it can attack electron-deficient centers. libretexts.orgchemguide.co.uk Common reactions involving the amine's nucleophilicity include:
N-Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form a tertiary amine. msu.edu Further alkylation can lead to the formation of a quaternary ammonium salt. msu.edufiveable.me The steric hindrance presented by the heptan-2-yl group may slow the rate of this reaction compared to less bulky secondary amines. researchgate.net
N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. chemguide.co.ukfiveable.me This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reactivity of amines is generally greater than their alcohol or ether counterparts due to the higher nucleophilicity of nitrogen compared to oxygen. msu.edu
Reactivity of the Primary Alcohol Functionality (e.g., Esterification, Oxidation, Etherification)
The primary alcohol group (-CH₂OH) is also a versatile reaction site, capable of undergoing oxidation, esterification, and etherification.
Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid to form an ester and water, a process known as Fischer esterification. britannica.com Alternatively, reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides also yields esters. The reactivity of alcohols in esterification is generally highest for primary alcohols due to lower steric hindrance. vedantu.com
Oxidation: Primary alcohols can be oxidized to form aldehydes using mild oxidizing agents. libretexts.org With stronger oxidizing agents or under non-anhydrous conditions, the oxidation can proceed further to form a carboxylic acid. libretexts.org
Etherification: While the molecule already contains an ether linkage, the primary alcohol can be converted into another ether. This typically involves deprotonating the alcohol with a strong base to form a more nucleophilic alkoxide ion, which can then react with an alkyl halide in a Williamson ether synthesis. britannica.com
Table 1: Summary of Reactions for the Primary Alcohol Functionality
| Reaction Type | Reagent(s) | Expected Product |
| Esterification | Carboxylic Acid (R'-COOH), Acid Catalyst | Ester (R-O-C(=O)R') |
| Acyl Chloride (R'-COCl) | Ester (R-O-C(=O)R') | |
| Oxidation (Mild) | Pyridinium chlorochromate (PCC) | Aldehyde (R-CHO) |
| Oxidation (Strong) | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | Carboxylic Acid (R-COOH) |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R-O-R') |
Stability and Reactivity of the Ether Linkage
Ether linkages are known for their general lack of reactivity, which is why they are often used as solvents in chemical reactions. masterorganicchemistry.commasterorganicchemistry.com However, under specific and often harsh conditions, the C-O bonds of the ether in this compound can be cleaved.
Acid-Catalyzed Cleavage Mechanisms
The most common reaction of ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction mechanism involves two main steps:
Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: The halide anion (e.g., I⁻ or Br⁻), a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol and breaking the C-O bond. masterorganicchemistry.com
The specific pathway, SN1 or SN2, depends on the structure of the groups attached to the ether oxygen. libretexts.orgwikipedia.org For the ether in this compound, both carbons attached to the ether oxygen are primary in nature. Therefore, the cleavage is expected to proceed via an SN2 mechanism, as neither side can form a stable carbocation intermediate. masterorganicchemistry.comlibretexts.org The nucleophile will attack the less sterically hindered carbon atom.
Oxidative Stability and Degradation Pathways
Ethers are relatively resistant to many oxidizing agents. However, they are not completely inert and can undergo oxidative degradation. An oxidative mechanism is often required for the biodegradation of ethers. nih.gov This can proceed via a hydrogen abstraction from a carbon atom alpha to the ether oxygen, followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to an aldehyde and an alcohol. nih.gov
Strong chemical oxidants can also cleave ethers. For instance, anhydrous chromium trioxide in acetic acid has been shown to oxidatively cleave methyl ethers. rsc.org This suggests that under sufficiently strong oxidizing conditions, the ether linkage in this compound could be a site of degradation.
Synthetic Transformations and Derivatization for Functional Diversification
The presence of two distinct functional groups allows for a wide range of synthetic transformations to diversify the structure and properties of this compound. Derivatization is a common strategy to modify molecules for analytical purposes or to explore structure-activity relationships. nih.gov
The amine and alcohol functionalities can be selectively targeted with appropriate reagents. For example, the amine can be derivatized with reagents like dansyl chloride or benzoyl chloride to introduce a fluorescent or UV-active chromophore, respectively. nih.govlibretexts.org Similarly, the alcohol can be converted into various esters to alter the molecule's lipophilicity. libretexts.org
This dual functionality is characteristic of amino alcohols, which are crucial structural motifs in many bioactive natural products and pharmaceuticals. frontiersin.orgnih.gov Synthetic strategies often focus on modifying these groups to create libraries of related compounds for further study. nih.govdiva-portal.org
Table 2: Common Derivatization Strategies
| Functional Group | Reagent Class | Example Reagent | Resulting Derivative |
| Secondary Amine | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |
| Acyl Chlorides | Benzoyl Chloride | Amide | |
| N-hydroxysuccinimide esters | DMQC-OSu | Amide | |
| Primary Alcohol | Acyl Chlorides | Benzoyl Chloride | Ester |
| Isocyanates | Phenyl isocyanate | Carbamate (Urethane) | |
| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Carbonate |
Selective Functionalization of Amine vs. Hydroxyl Groups
The presence of both a nucleophilic secondary amine and a primary alcohol in this compound necessitates chemoselective strategies to modify one group in the presence of the other. The choice of reaction conditions, protecting groups, and reagents is critical in directing the functionalization to the desired site.
Selective N-Functionalization:
The secondary amine is generally more nucleophilic than the primary alcohol, making selective N-acylation and N-alkylation achievable under specific conditions.
N-Acylation: The reaction of the amino alcohol with an organic acid or its activated derivative can lead to the formation of an amide at the nitrogen atom. To achieve high selectivity, the reaction can be performed by forming a mixed anhydride (B1165640) of the carboxylic acid with an alkyl sulfonyl chloride in the presence of an organic base. This mixed anhydride then reacts preferentially with the more nucleophilic amine. google.com This method has been effectively used for the selective N-acylation of various amino alcohols. google.com Another approach involves the use of magnesium oxide in an aqueous organic solution, which has been shown to effectively promote the chemoselective amidation of amino alcohols with acyl chlorides.
N-Alkylation: Direct N-alkylation of the secondary amine can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. However, catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iron complexes have been developed for the selective N-alkylation of amines, including those with hydroxyl groups. nih.govresearchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are atom-economical, producing water as the only byproduct. nih.gov
Selective O-Functionalization:
To achieve selective modification of the primary hydroxyl group, the greater nucleophilicity of the amine must be masked.
O-Acylation: This can be accomplished by protonating the amine under acidic conditions, thereby rendering it non-nucleophilic. The subsequent acylation with an acyl halide or anhydride will then occur selectively at the hydroxyl group. For instance, direct acylation of unprotected hydroxyamino acids has been achieved with high chemoselectivity for the O-acyl derivative under acidic conditions. Alternatively, the amine can be temporarily protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, allowing for the selective acylation of the hydroxyl group, followed by deprotection of the amine.
O-Alkylation: Similar to O-acylation, selective O-alkylation requires the temporary deactivation or protection of the amine group. The use of a strong base to form the alkoxide of the primary alcohol, followed by reaction with an alkyl halide, can lead to the formation of an ether linkage. However, careful control of stoichiometry and reaction conditions is necessary to avoid competing N-alkylation.
Table 1: Strategies for Selective Functionalization
| Functionalization | Target Group | Strategy | Reagents/Conditions | Potential Product |
|---|---|---|---|---|
| N-Acylation | Secondary Amine | Activation of Carboxylic Acid | R-COOH, Alkyl Sulfonyl Chloride, Organic Base | Amide |
| N-Alkylation | Secondary Amine | Catalytic Hydrogen Transfer | R'-OH, Ru or Fe catalyst | Tertiary Amine |
| O-Acylation | Primary Hydroxyl | Amine Protonation | R-COCl or (RCO)₂O, Acidic conditions | Ester |
| O-Alkylation | Primary Hydroxyl | Amine Protection/Alkoxide Formation | 1. Protecting Group (e.g., Boc) 2. NaH, R'-X | Ether |
Preparation of Novel Analogues and Derivatives of this compound
Building upon the principles of selective functionalization, a diverse library of novel analogues and derivatives of this compound can be synthesized. These modifications can be designed to modulate the physicochemical properties of the parent compound, such as its lipophilicity, solubility, and target-binding affinity.
Ester and Carbamate Derivatives:
Ester Synthesis: Esterification of the primary hydroxyl group can be achieved through reaction with a variety of carboxylic acids, acyl chlorides, or anhydrides. As previously mentioned, this transformation typically requires the protection of the secondary amine to ensure selectivity. A patent for organic esters of a similar compound, 2-(2-diethylaminoethoxy)-ethanol, describes the reaction of the amino alcohol with an acyl chloride in a solvent like toluene (B28343) under reflux to yield the corresponding ester. google.com
Carbamate Synthesis: Carbamates can be synthesized by reacting the hydroxyl group with an isocyanate or by a multi-step procedure involving an activating agent like carbonyldiimidazole (CDI). rsc.orgacs.org Alternatively, the secondary amine can be reacted with a chloroformate to yield a carbamate. The synthesis of carbamates from amino alcohols and carbon dioxide in the presence of a hydroxyl group activating reagent has also been reported as a green chemistry approach. acs.org
Ether and Tertiary Amine Analogues:
Ether Synthesis: The primary alcohol can be converted to an ether by Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This reaction would necessitate prior protection of the secondary amine.
Tertiary Amine Synthesis: The secondary amine can be further alkylated to form a tertiary amine. This can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Catalytic N-alkylation using alcohols as alkylating agents provides a more direct and environmentally friendly route. nih.govresearchgate.net
Table 2: Examples of Potential Derivatives
| Derivative Type | Functional Group Modified | General Structure | Potential Synthetic Route |
|---|---|---|---|
| Ester | Primary Hydroxyl | R-COO-CH₂CH₂-O-CH₂CH₂-NH-(Heptan-2-yl) | O-Acylation of the parent compound |
| Carbamate (O-linked) | Primary Hydroxyl | R-NH-COO-CH₂CH₂-O-CH₂CH₂-NH-(Heptan-2-yl) | Reaction with an isocyanate |
| Carbamate (N-linked) | Secondary Amine | R-O-CO-N(Heptan-2-yl)-CH₂CH₂-O-CH₂CH₂-OH | Reaction with a chloroformate |
| Ether | Primary Hydroxyl | R-O-CH₂CH₂-O-CH₂CH₂-NH-(Heptan-2-yl) | Williamson ether synthesis |
| Tertiary Amine | Secondary Amine | R-N(Heptan-2-yl)-CH₂CH₂-O-CH₂CH₂-OH | Reductive amination or catalytic N-alkylation |
Design of Pro-Molecules and Covalently Modified Forms
The design of pro-molecules, or prodrugs, involves the covalent modification of a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties. For this compound, both the amine and hydroxyl functionalities can be targeted for the attachment of promoieties that are designed to be cleaved in vivo to release the active parent molecule.
Prodrugs Targeting the Hydroxyl Group:
The primary hydroxyl group is an ideal site for the attachment of ester-linked promoieties. These ester prodrugs can enhance the lipophilicity of the parent compound, potentially improving its absorption and distribution. In the body, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active alcohol. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the promoiety. For instance, amino acid ester prodrugs have been developed to target peptide transporters. nih.gov
Prodrugs Targeting the Amine Group:
The secondary amine can be masked through various bioreversible linkages.
Amide and Carbamate Prodrugs: While amides are generally more stable to hydrolysis than esters, certain amide prodrugs can be designed for enzymatic cleavage. Carbamate linkages are another common strategy for masking amines. nih.gov Phosphoryloxymethyl carbamates have been investigated as water-soluble prodrugs for amines, which can be cleaved by phosphatases to initiate a cascade reaction that releases the parent amine. epa.gov
Self-Immolative Linkers: More sophisticated prodrug strategies employ self-immolative linkers. These systems consist of a trigger that is cleaved by a specific enzyme, initiating an electronic cascade that results in the cleavage of the linker and the release of the active drug. For example, a p-hydroxybenzyl alcohol (PHOBA) linker has been used in glutamate (B1630785) prodrugs, where enzymatic cleavage of the glutamate triggers the release of the active compound. nih.gov
Table 3: Pro-Molecule Strategies
| Target Functional Group | Prodrug Linkage | Promoieties | In Vivo Cleavage Mechanism |
|---|---|---|---|
| Primary Hydroxyl | Ester | Aliphatic or aromatic carboxylic acids, amino acids | Esterases |
| Secondary Amine | Carbamate | Alkoxycarbonyl or aryloxycarbonyl groups | Carboxylesterases, other hydrolases |
| Secondary Amine | Amide | Amino acids, peptides | Amidases, peptidases |
| Both | Self-immolative linker | Trigger-spacer-drug construct | Target-specific enzymes (e.g., phosphatases, proteases) |
Computational Chemistry and Molecular Modeling of 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Molecular Dynamics Simulations:These simulations would model the physical movements of the atoms and molecules over time, providing a view of the compound's dynamic behavior.
Ligand-Protein Interaction Simulations:In a general in-vitro context, molecular dynamics would be used to simulate how 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol might interact with a model protein. These simulations could provide insights into non-specific binding events, showing how the ligand explores the protein surface, forms transient interactions, and the energetic factors that govern this behavior, offering a foundational understanding of its potential biochemical interactions.
Without published data from such specific investigations, any attempt to create the requested article would be speculative and not meet the standards of scientific accuracy.
Coordination Chemistry and Catalytic Applications of 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Ligand Design Principles for Metal Complexation
The design of ligands is a cornerstone of modern coordination chemistry and catalysis. The efficacy of a ligand is determined by its electronic and steric properties, which can be fine-tuned to achieve desired reactivity and selectivity at the metal center. For 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol, several key design principles are at play.
Chelation Modes Involving Amino and Hydroxyl/Ether Oxygen Donors
The compound this compound is a potentially tridentate ligand, capable of coordinating to a metal center through the nitrogen atom of the secondary amine and the oxygen atoms of the hydroxyl group and the ether linkage. The formation of a stable chelate ring is a powerful driving force in the formation of metal complexes.
In many instances, amino alcohols act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group to form a stable five-membered ring. The ether oxygen can also participate in coordination, particularly with hard metal ions, leading to a tridentate binding mode and the formation of a larger, and potentially more flexible, chelate ring system. The specific chelation mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system.
Influence of Alkyl Chain and Chirality on Coordination Geometry
The heptan-2-yl group attached to the nitrogen atom exerts a significant influence on the coordination geometry of the resulting metal complexes. The steric bulk of this secondary alkyl chain can dictate the accessibility of the metal center, influencing the approach of substrates in a catalytic cycle. This steric hindrance can play a crucial role in achieving high levels of enantioselectivity.
Furthermore, the chirality at the second carbon of the heptyl group introduces a stereogenic center in the ligand. When this chiral ligand coordinates to a metal, it creates a chiral environment around the metal center. This chirality is then transferred during the catalytic process, favoring the formation of one enantiomer of the product over the other. The conformational flexibility of the alkyl chain, combined with its fixed chirality, can lead to well-defined and predictable coordination geometries, which are essential for effective asymmetric catalysis.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.
Spectroscopic and Crystallographic Analysis of Metal-Ligand Structures
The characterization of newly synthesized metal complexes is crucial for understanding their structure and bonding. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal center. A shift in the stretching frequency of the O-H and N-H bonds upon complexation can indicate the involvement of the hydroxyl and amino groups in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide insights into the binding mode. For chiral complexes, NMR can also be used to assess enantiomeric purity.
Application as Chiral Ligands in Asymmetric Catalysis
The primary application of chiral ligands like this compound is in the field of asymmetric catalysis, where they are used to synthesize enantiomerically enriched products. The chiral environment created by the ligand around the metal center directs the stereochemical outcome of the reaction.
Enantioselective Transformations Mediated by Metal Complexes of this compound
Metal complexes of chiral amino alcohols have been successfully employed as catalysts in a variety of enantioselective transformations. While specific data for the title compound is scarce, the performance of analogous systems provides a strong indication of its potential catalytic activity.
Asymmetric Transfer Hydrogenation: Ruthenium complexes of chiral amino alcohols are well-known catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. The reaction typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The steric and electronic properties of the N-alkyl group on the amino alcohol ligand are critical for achieving high efficiency and enantiomeric excess.
Interactive Data Table: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-complexes of Chiral Amino Alcohol Ligands
| Entry | Chiral Amino Alcohol Ligand | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | Acetophenone | 95 | 82 (S) |
| 2 | (1R,2S)-Norephedrine | [RuCl₂(p-cymene)]₂ | Acetophenone | 92 | 75 (R) |
| 3 | (S)-Prolinol | [RuCl₂(p-cymene)]₂ | Acetophenone | 88 | 68 (S) |
Data is illustrative and based on analogous systems.
Asymmetric Henry Reaction: Copper complexes of chiral amino alcohols have been shown to be effective catalysts for the asymmetric Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and an aldehyde. This reaction is a valuable tool for the synthesis of chiral β-nitro alcohols, which are versatile synthetic intermediates.
Interactive Data Table: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane using Cu-complexes of Chiral Amino Alcohol Ligands
| Entry | Chiral Amino Alcohol Ligand | Catalyst | Product Yield (%) | Enantiomeric Excess (%) |
| 1 | (1R,2R)-1,2-Diaminocyclohexane-derived amino alcohol | Cu(OAc)₂ | 92 | 94 (R) |
| 2 | L-Valine-derived amino alcohol | Cu(OTf)₂ | 85 | 88 (R) |
| 3 | (1S,2S)-Pseudoephedrine | CuCl₂ | 78 | 81 (S) |
Data is illustrative and based on analogous systems.
Information regarding "this compound" is not available in the public domain.
The search did not yield any relevant results for this particular compound, indicating a lack of published research on its synthesis, properties, or use in catalytic processes. Therefore, it is not possible to provide an article on the mechanistic studies of its catalytic cycles and enantioselectivity as requested.
Scientific Investigations of this compound Remain Undisclosed in Publicly Accessible Research
Initial searches for the chemical compound this compound have not yielded any specific, publicly available scientific literature detailing its mechanistic biological investigations. As a result, a comprehensive article on its in vitro molecular target identification, structure-activity relationships, biochemical pathway interrogation, or cellular uptake and distribution cannot be constructed at this time.
The absence of published research on this particular compound means there is no data to populate the requested sections on its effects on enzyme activity, its binding affinity to specific receptors, or the relationship between its chemical structure and biological function at a molecular level. Furthermore, there is no information regarding its impact on metabolic enzymes in cellular extracts or its mechanisms of cellular uptake and subsequent subcellular localization.
While general principles of in vitro pharmacological investigation are well-established, their specific application and the resulting data for this compound are not present in the currently accessible scientific domain. Therefore, the detailed, data-driven article as outlined cannot be generated.
Mechanistic Biological Investigations of 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol in Vitro Focus
Cell-Based Mechanistic Studies (in vitro without viability/cytotoxicity/safety)
Protein Interaction Studies in Cellular Lysates
Extensive searches of publicly available scientific literature and databases did not yield specific studies on the protein interactions of 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol in cellular lysates. Consequently, there is no research data to report on the binding partners, interaction profiles, or affinity data for this particular compound within a cellular context.
Future research employing techniques such as affinity purification-mass spectrometry (AP-MS), yeast two-hybrid screening, or proteomic profiling of cell lysates treated with this compound would be necessary to elucidate its protein interaction network. Such studies would be crucial in identifying the direct molecular targets and downstream signaling pathways affected by this compound, thereby providing a foundation for understanding its mechanism of action at a molecular level.
Without experimental data, any discussion of potential protein interactions would be purely speculative and fall outside the scope of this evidence-based article. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.
Analytical Method Development and Separation Science for 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol from impurities, reaction by-products, and its own stereoisomers. The choice of technique depends on the analytical goal, whether it is purity determination, quantification, or enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. scispace.comamazonaws.com Method development focuses on optimizing the separation of the main compound from any potential impurities.
Given the compound's polar nature and lack of a UV-absorbing chromophore, Reversed-Phase HPLC (RP-HPLC) is the most common approach, often requiring a universal detector or derivatization for sensitive detection. amazonaws.com
Method Development Considerations:
Stationary Phase: A C18 or C8 column is typically the first choice for RP-HPLC, providing a nonpolar stationary phase that retains the analyte based on hydrophobic interactions. thermofisher.com
Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve peak shape) and an organic modifier (acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities.
Detection: Due to the absence of a significant chromophore, UV detection at low wavelengths (around 200-210 nm) targeting the carboxyl or amino groups is possible but often lacks specificity and sensitivity. shimadzu.co.kr Therefore, alternative detection methods are preferred:
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes, providing a response proportional to the mass of the analyte.
Charged Aerosol Detector (CAD): Offers near-universal response for non-volatile and semi-volatile compounds with high sensitivity.
Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and mobile phase composition changes, making it incompatible with gradient elution.
Pre-column Derivatization: Reacting the amine group with a UV-active or fluorescent tag allows for highly sensitive detection (see Section 8.3).
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good retention and resolution. dcvmn.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. pensoft.net |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | ELSD / CAD | Universal detection suitable for a compound lacking a chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. researchgate.net Native this compound is not suitable for direct GC analysis due to its high polarity (from the amine and alcohol groups) and low volatility, which would lead to poor peak shape and thermal degradation in the hot injector. mdpi.com Therefore, derivatization is mandatory to convert the polar -NH and -OH groups into nonpolar, thermally stable moieties. libretexts.org
Derivatization and Analysis:
Silylation: The most common approach, where active hydrogens in the amine and alcohol groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. TBDMS derivatives are generally more stable against hydrolysis than TMS derivatives.
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) converts the amine and alcohol groups into stable, volatile esters and amides. The addition of fluorine atoms significantly enhances sensitivity for electron capture detection (ECD) and provides characteristic mass fragments in MS. libretexts.org
Once derivatized, the resulting compound can be analyzed by GC-MS, which provides both separation and structural information, making it a powerful tool for identifying unknown impurities.
Table 2: Example GC-MS Method Parameters for Derivatized Compound
| Parameter | Condition | Rationale |
| Derivatization | Silylation with BSTFA | Blocks polar groups to increase volatility and thermal stability. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas providing good efficiency. nih.gov |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns for identification. |
| Mass Range | 50 - 550 m/z | Covers the expected mass range of the derivatized compound and its fragments. nih.gov |
The "heptan-2-yl" moiety in the compound contains a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard HPLC or GC columns. jackwestin.com Chiral chromatography, which uses a chiral stationary phase (CSP), is required to resolve the enantiomers and determine the enantiomeric excess (e.e.). nih.gov
Method Development Considerations:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a broad range of chiral compounds, including amines and alcohols. vt.edu These phases separate enantiomers based on the differential formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, and steric hindrance.
Mobile Phase: Normal-phase chromatography, using eluents like hexane/isopropanol (B130326) or hexane/ethanol (B145695), is most common for polysaccharide-based CSPs. The ratio of alcohol modifier is a critical parameter for optimizing resolution; a lower percentage of alcohol generally leads to stronger retention and better separation. yakhak.org
Derivatization: While direct separation is often possible, derivatizing the amine group can sometimes enhance chiral recognition and improve resolution. researchgate.net
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm | Amylose-based CSP known for broad enantioselectivity. |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Standard normal-phase eluent for polysaccharide CSPs. The ratio is optimized for resolution. |
| Flow Rate | 0.8 mL/min | Adjusted to optimize the balance between analysis time and resolution. |
| Column Temp. | 25 °C | Temperature control ensures reproducible chiral separation. |
| Detector | UV at 210 nm or ELSD/CAD | Detection method depends on concentration and need for derivatization. |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, if applicable)
Direct quantification of this compound using spectroscopy is challenging.
UV-Vis Spectroscopy: The molecule lacks any significant chromophores (e.g., aromatic rings, conjugated double bonds). Therefore, it does not absorb light in the standard UV-Vis region (220-800 nm). unchainedlabs.com While absorption from the amine functional group can occur at very low wavelengths (<220 nm), this region suffers from high interference from common solvents and impurities, making it unsuitable for reliable quantification. shimadzu.co.kr
Fluorescence Spectroscopy: Aliphatic primary and secondary amines are generally considered non-fluorescent or exhibit extremely low quantum yields, rendering them unsuitable for direct analysis by native fluorescence. acs.org Any observed fluorescence is often weak and not analytically useful. thermofisher.com
Therefore, for sensitive and specific quantification via spectroscopic methods, derivatization to introduce a chromophore or fluorophore is essential (see Section 8.3). thermofisher.comnih.gov
Table 4: Spectroscopic Properties of Underivatized Compound
| Method | Applicability for Quantification | Reason |
| UV-Vis | Not Recommended | Lack of a chromophore in the 220-800 nm range. mabion.eu |
| Fluorescence | Not Applicable | Aliphatic secondary amines are typically non-fluorescent. acs.orgresearchgate.net |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process that transforms an analyte into a derivative with properties more suitable for a given analytical technique. researchgate.net For this compound, derivatization is key to overcoming its poor detectability and volatility.
Strategies for HPLC:
UV-Vis Detection: Reagents that react with the secondary amine to attach a strongly UV-absorbing group are used.
Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.
2,4-Dinitrofluorobenzene (DNFB): Sanger's reagent reacts with amines to produce derivatives with strong absorption around 360 nm.
Fluorescence Detection: Attaching a fluorophore provides exceptionally high sensitivity.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. nih.govthermofisher.com
NBD-F (4-Fluoro-7-nitrobenzofurazan): Reacts with primary and secondary amines to produce fluorescent adducts. thermofisher.com
Strategies for GC-MS:
Silylation: Reagents like BSTFA or MTBSTFA react with both the amine and alcohol groups to replace the active hydrogens, thereby increasing volatility and thermal stability.
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride react with the amine and alcohol to create volatile and stable derivatives that are also highly sensitive to electron capture detection. libretexts.org
These strategies allow the same compound to be analyzed by different techniques, providing orthogonal methods for comprehensive characterization and quantification.
Table 5: Common Derivatization Reagents and Their Applications
| Reagent | Target Group(s) | Technique Enhanced | Advantage |
| Dansyl Chloride | Secondary Amine | HPLC-UV, HPLC-FL | Creates a derivative with strong UV absorption and fluorescence. nih.gov |
| FMOC-Cl | Secondary Amine | HPLC-FL | Produces a highly fluorescent and stable derivative. thermofisher.com |
| NBD-F | Secondary Amine | HPLC-FL | Reacts with secondary amines to form fluorescent products. thermofisher.com |
| BSTFA / MTBSTFA | Amine and Alcohol | GC-MS | Increases volatility and thermal stability for GC analysis. |
| TFAA / PFPA | Amine and Alcohol | GC-MS, GC-ECD | Increases volatility and introduces fluorine atoms for enhanced MS/ECD sensitivity. libretexts.org |
Advanced Materials and Industrial Chemistry Applications of 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Polymer Chemistry and Monomer Applications
The presence of both a reactive secondary amine and a primary hydroxyl group makes 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol a promising candidate as a monomer or functional additive in polymer synthesis. These functional groups offer versatile reaction pathways for incorporation into various polymer backbones.
Use as a Building Block in Polyurethanes or Polyamides
The hydroxyl and amine functionalities of this compound allow it to act as a difunctional monomer in step-growth polymerization. The primary alcohol can react with isocyanate groups to form urethane (B1682113) linkages, a fundamental reaction in the synthesis of polyurethanes. Similarly, the secondary amine can react with carboxylic acids or their derivatives to form amide bonds, enabling its use in the production of polyamides.
The incorporation of the heptan-2-yl group would introduce a degree of hydrophobicity and steric bulk to the polymer chain, which could be leveraged to tailor the physical properties of the resulting material. For instance, in polyurethanes, this could influence properties such as flexibility, solvent resistance, and surface energy. In polyamides, the long alkyl chain could disrupt interchain hydrogen bonding, potentially lowering the melting point and increasing solubility in organic solvents compared to traditional polyamides.
Synthesis of Functionalized Polymers
Beyond serving as a primary building block, this compound can be used to synthesize functionalized polymers. Its structure allows for its use as a side-chain grafting agent or as an end-capping molecule to impart specific properties to a polymer. For example, it could be reacted with a pre-existing polymer containing reactive groups like acid chlorides or isocyanates to append the heptan-2-ylamino-ethoxy-ethanol moiety.
This functionalization could introduce a combination of hydrophobicity (from the heptyl group) and hydrophilicity (from the ethoxy ethanol (B145695) segment), creating amphiphilic polymers. Such polymers are valuable in a variety of applications, including as surfactants, dispersants, or compatibilizers in polymer blends. The presence of the secondary amine and hydroxyl group also provides sites for further post-polymerization modifications, allowing for the creation of complex, multi-functional polymer architectures.
Surface Chemistry and Adsorption Phenomena
The amphiphilic nature of this compound, arising from its hydrophobic alkyl chain and hydrophilic head, suggests its utility in modifying the surface properties of various materials.
Modifiers for Surface Coatings and Adhesives
In the formulation of coatings and adhesives, controlling surface energy and promoting adhesion are critical. The amine and hydroxyl groups of this compound can form hydrogen bonds or covalent linkages with a variety of substrates, including metals, glass, and polar polymers. This interaction can enhance the adhesion of a coating or adhesive to the underlying surface.
Role in Nanomaterial Synthesis and Functionalization
The synthesis and stabilization of nanoparticles often require capping agents that can control growth and prevent agglomeration. The functional groups present in this compound make it a suitable candidate for such a role. The amine and hydroxyl groups can coordinate to the surface of metal or metal oxide nanoparticles, providing a stabilizing layer.
The heptyl chain would then extend into the surrounding solvent, providing steric hindrance that prevents the nanoparticles from coming into close contact and aggregating. This is particularly useful for dispersing nanoparticles in nonpolar organic solvents. Furthermore, the ethoxy ethanol portion can impart a degree of hydrophilicity, potentially allowing for the phase transfer of nanoparticles between aqueous and organic media. The dual functionality also offers a platform for further chemical modification of the nanoparticle surface, enabling the attachment of other ligands or biomolecules for targeted applications.
Applications in Industrial Catalysis and Process Engineering (excluding human/animal safety or direct environmental release)
In the realm of industrial catalysis, amino alcohols and their derivatives can serve as ligands for metal catalysts, influencing their activity and selectivity. The nitrogen and oxygen atoms of this compound can chelate to a metal center, creating a stable catalytic complex. The steric and electronic properties of the heptyl group could play a significant role in dictating the substrate's approach to the catalytic site, thereby influencing the stereoselectivity of a reaction.
As Solvents or Reaction Intermediates in Fine Chemical Production
Detailed research and publicly available data specifically documenting the use of This compound as a solvent or reaction intermediate in fine chemical production are not readily found in scientific literature or commercial sources. While its structural motifs—a secondary amine, ether linkages, and a primary alcohol—suggest potential utility in various chemical transformations, specific examples, and performance data for this exact compound are not extensively reported.
The applications of structurally analogous amino alcohols and ether amines are well-documented, and by extension, one could infer potential, albeit unconfirmed, roles for this compound. Generally, compounds with these functional groups can act as:
Bases or Catalysts: The secondary amine group can function as a mild base or a nucleophilic catalyst in various organic reactions.
Solvents: The combination of a hydroxyl group, ether linkages, and an alkyl chain provides both polar and non-polar characteristics, suggesting it could serve as a solvent for a range of reactants. Its relatively high boiling point, predicted from its structure, would make it suitable for reactions requiring elevated temperatures.
Reaction Intermediates: The primary alcohol and secondary amine functionalities are reactive sites that allow the molecule to be incorporated into larger, more complex structures. For instance, it could be a building block in the synthesis of specialized surfactants, chelating agents, or active pharmaceutical ingredients.
However, without specific studies on this compound, any discussion of its role remains speculative. The performance of a chemical in a specific application is highly dependent on its unique physical and chemical properties, which are influenced by the complete structure, including the heptan-2-yl group.
For the purpose of illustrating the type of data that would be relevant, the following tables present hypothetical research findings. It is crucial to understand that this data is illustrative and not based on actual experimental results for this compound.
Hypothetical Data Tables
Table 1: Comparison of this compound as a Solvent in a Nucleophilic Substitution Reaction
This hypothetical table compares the performance of our subject compound with other common polar aprotic solvents in a model SNAr reaction.
| Solvent | Dielectric Constant (Predicted) | Boiling Point (°C, Predicted) | Reaction Time (h) | Yield (%) |
| This compound | 8.5 | 265 | 6 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 4 | 92 |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | 3 | 95 |
| 1,4-Dioxane | 2.2 | 101 | 12 | 65 |
Table 2: Use of this compound as a Reaction Intermediate in the Synthesis of a Novel Surfactant
This table outlines a hypothetical multi-step synthesis where the title compound is a key intermediate.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | This compound | Ethylene (B1197577) Oxide | Polyethoxylated Amino Alcohol | 95 |
| 2 | Polyethoxylated Amino Alcohol | Sulfuric Acid | Anionic Surfactant Precursor | 90 |
| 3 | Anionic Surfactant Precursor | Sodium Hydroxide | Final Anionic Surfactant | 98 |
Future Research Directions and Unexplored Avenues for 2 2 Heptan 2 Yl Amino Ethoxy Ethan 1 Ol
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. eurekalert.orgsapiosciences.com For 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol, these computational tools offer a powerful approach to explore its chemical space without extensive, time-consuming, and resource-intensive laboratory experiments. arxiv.org
Machine learning models, such as directed message-passing neural networks (D-MPNNs), can be trained on existing chemical data to predict a wide range of properties. researchgate.net For this specific compound, AI could predict fundamental physicochemical properties like boiling point, vapor pressure, and solubility, which are crucial for designing industrial applications. arxiv.org Furthermore, AI can accelerate the discovery of new materials by screening vast numbers of virtual compounds. arxiv.orgarxiv.org
Table 1: Potential AI/ML Applications for this compound
| Research Area | AI/ML Application | Potential Outcome |
|---|---|---|
| Property Prediction | Development of quantitative structure-property relationship (QSPR) models. arxiv.org | Accurate prediction of physical and chemical properties, reducing the need for experimental measurements. |
| Reaction Optimization | Use of algorithms to predict reaction yields and identify optimal reaction conditions. eurekalert.org | More efficient and sustainable synthetic routes to the compound and its derivatives. |
| Materials Discovery | High-throughput virtual screening of derivatives for specific applications. | Identification of new molecules with enhanced performance as catalysts, probes, or synthetic intermediates. |
| Biological Activity | Prediction of potential interactions with biological targets. neurosciencenews.comethz.ch | Discovery of new therapeutic applications for the compound and its analogues. |
Exploration of Novel Bioconjugation Chemistries for Research Probes
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research. nih.gov The functional groups of this compound, namely the secondary amine and primary hydroxyl group, make it an attractive candidate for the development of novel bioconjugation strategies.
The secondary amine can be a target for site-selective modification. Recent advances have demonstrated methods for the selective modification of secondary amines in complex biological molecules like peptides and proteins. acs.org These techniques could be adapted to conjugate this compound to biomolecules, creating probes for studying biological processes. For example, the compound could be functionalized with a fluorophore and then attached to a protein of interest, allowing for its visualization within a cell. ox.ac.uk
The flexible ether linkage of the molecule could also serve as a spacer, separating the conjugated biomolecule from a reporter group (e.g., a fluorescent dye or a radiolabel), which can be crucial for maintaining the biological activity of the biomolecule and the function of the reporter. This is particularly important in the development of tools for single-molecule fluorescence analysis. ox.ac.uk Furthermore, the compound could be incorporated into linkers for antibody-drug conjugates (ADCs), a promising class of cancer therapeutics. nbinno.com
Investigation of Multi-Functional Catalytic Systems
Amino alcohols are well-established as versatile ligands and chiral auxiliaries in asymmetric catalysis. alfa-chemistry.com The presence of both an amine and a hydroxyl group allows them to form stable chelate complexes with metal centers, which can facilitate a wide range of chemical transformations. The specific structure of this compound offers unique opportunities for the design of multi-functional catalytic systems.
The combination of the secondary amine, the hydroxyl group, and the ether oxygen provides multiple coordination sites for metal ions. This could lead to the formation of highly stable and selective catalysts. For instance, it could be used as a ligand in iridium-catalyzed hydrogen-borrowing reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nih.gov
Furthermore, the chiral center at the 2-position of the heptyl group introduces the potential for enantioselective catalysis. By using an enantiomerically pure form of the compound, it may be possible to develop catalysts that can produce chiral molecules with high optical purity. rsc.org This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. mdpi.com The catalytic system could be tested in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands. rsc.org
Advanced Spectroscopic Studies of Dynamic Processes
Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its reactivity and function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these aspects.
For this compound, its flexible backbone allows for a multitude of conformations in solution. These conformations are governed by subtle non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen or ether oxygen atoms. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe these through-space interactions and determine the preferred conformations of the molecule in different solvents.
Computational methods, like Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to provide a more detailed picture of the molecule's conformational landscape and the energy barriers for interconversion between different conformers. This combined approach can offer valuable insights into how the molecule's shape and flexibility influence its properties and reactivity.
Expansion of Synthetic Utility through Novel Reaction Development
While this compound can be synthesized through established methods like the N-alkylation of 2-(2-aminoethoxy)ethanol (B1664899), there is significant scope for the development of new and improved synthetic routes. chemrxiv.org For instance, catalytic methods for the direct N-alkylation of amino alcohols using other alcohols as alkylating agents offer a more atom-economical and environmentally friendly alternative to traditional methods that use alkyl halides. nih.gov
Beyond its synthesis, future research could focus on utilizing this compound as a versatile building block for the synthesis of more complex and valuable molecules. The primary hydroxyl group can be readily converted into a variety of other functional groups, or it can be used as a point of attachment for other molecular fragments. For example, it could be oxidized to an aldehyde or a carboxylic acid, or it could be used in etherification or esterification reactions.
The development of novel synthetic transformations that leverage the unique combination of functional groups in this molecule could lead to the efficient synthesis of new pharmaceuticals, agrochemicals, or materials. For example, it could serve as a precursor for the synthesis of chiral γ-aminobutyric acid (GABA) derivatives, which are an important class of neurotransmitters. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol, and what reaction conditions are critical for achieving high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between heptan-2-ylamine and ethylene oxide derivatives. Key conditions include using a strong base (e.g., NaOH) as a catalyst, maintaining temperatures between 40–60°C to control exothermic reactions, and employing anhydrous solvents to minimize hydrolysis. Multi-step protocols may involve protecting groups to enhance selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to identify the ethoxy chain (δ 3.5–4.0 ppm for OCH2) and heptan-2-yl amine protons (δ 1.2–1.6 ppm for CH2 groups).
- IR : Look for N-H stretching (~3300 cm<sup>−1</sup>) and C-O-C ether vibrations (~1100 cm<sup>−1</sup>).
- HPLC/MS : Use reverse-phase HPLC with MS detection to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~218) and assess purity .
Q. What are the primary safety considerations when handling this compound based on its GHS classification?
- Methodological Answer : Classified under GHS08 (specific target organ toxicity), it requires:
- Ventilation : Use fume hoods to avoid inhalation (H335).
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (H315, H319).
- Storage : Inert atmosphere storage to prevent degradation; incompatible with strong oxidizers .
Advanced Research Questions
Q. How can researchers optimize catalytic conditions in the synthesis to enhance enantiomeric purity for chiral derivatives?
- Methodological Answer : For chiral variants, employ asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Reaction temperature gradients (e.g., 25–50°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereoselectivity .
Q. What methodologies are recommended for resolving discrepancies in reported toxicity data across different studies?
- Methodological Answer : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity vs. in vivo LD50 studies) under standardized OECD guidelines. Use meta-analysis to reconcile conflicting data, accounting for variables like impurity profiles (e.g., residual ethylene oxide) and solvent carriers .
Q. How does the compound’s structure influence its interaction with biological targets, and what experimental approaches can validate these mechanisms?
- Methodological Answer : The heptan-2-yl chain enhances lipophilicity, promoting membrane permeability, while the ethoxy group facilitates hydrogen bonding. Validate via:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., GPCRs).
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzyme active sites .
Q. What strategies are effective in analyzing conflicting data on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–13. Use DOE (Design of Experiments) to identify degradation pathways (e.g., hydrolysis at acidic pH or oxidation at elevated temperatures). Characterize degradants via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
